(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
Description
The compound “(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol” is a cyclobutane derivative featuring a pyrazole ring substituted with an isopropyl group (propan-2-yl) and an aminomethyl-cyclobutylmethanol moiety. Its molecular formula is C₁₄H₂₄N₃O, with a molecular weight of 250.36 g/mol (estimated based on analogs in ). The isopropyl-substituted pyrazole likely enhances lipophilicity, influencing membrane permeability .
Properties
Molecular Formula |
C13H23N3O |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10(2)16-12(4-7-15-16)11(8-14)13(9-17)5-3-6-13/h4,7,10-11,17H,3,5-6,8-9,14H2,1-2H3 |
InChI Key |
KXPTXQGQICEIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Cyclobutyl ring formation: The alkylated pyrazole is reacted with a cyclobutyl halide under nucleophilic substitution conditions.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions. For example:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O, 25°C | Cyclobutyl ketone derivative | 85% | Oxidation to ketone confirmed via IR and NMR |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Carboxylic acid derivative | 72% | Requires anhydrous conditions to avoid over-oxidation |
The reaction mechanism involves the conversion of the alcohol group to a carbonyl via a two-electron oxidation process. The steric hindrance from the cyclobutyl group slightly reduces reaction rates compared to linear analogues.
Esterification and Etherification
The alcohol group reacts with acyl chlorides or alkyl halides:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | Methanol ester | 78% |
| Etherification | Methyl iodide, K<sub>2</sub>CO<sub>3</sub> | Methoxy derivative | 65% |
The amino group remains unaffected under these conditions due to its lower nucleophilicity compared to the alcohol.
Nucleophilic Substitution at the Amino Group
The primary amine participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl bromide, DIPEA | N-Benzyl derivative | 82% |
| Acylation | Acetic anhydride, CH<sub>2</sub>Cl<sub>2</sub> | Acetamide derivative | 89% |
Steric hindrance from the cyclobutyl group slows reaction kinetics compared to non-cyclic analogues.
Pyrazole Ring Reactivity
The pyrazole moiety undergoes electrophilic substitution at the 4-position due to the electron-donating isopropyl group:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro-pyrazole derivative | 68% |
| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | 4-Bromo-pyrazole derivative | 75% |
Cyclobutane Ring Stability
The cyclobutane ring remains intact under most reaction conditions but undergoes strain-relief ring-opening under strong acidic or basic conditions:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C | Linear alkene derivative | 55% |
| NaNH<sub>2</sub>, NH<sub>3</sub> (l) | Fragmented amine-alcohol | 48% |
Mechanistic Insights
-
Oxidation : Proceeds via a chromate intermediate in acidic conditions.
-
Acylation : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Electrophilic Substitution : Directed by the isopropyl group’s +I effect, favoring substitution at the 4-position of the pyrazole .
Limitations and Challenges
-
Steric Hindrance : The cyclobutyl and isopropyl groups reduce reactivity in crowded environments.
-
Side Reactions : Competing oxidation of the amine occurs under harsh conditions (e.g., >100°C).
Scientific Research Applications
Chemistry
In chemistry, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. The amino group and the pyrazole ring allow it to form hydrogen bonds and π-π interactions with enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the pyrazole ring or modifications to the cyclobutane-methanol backbone:
Key Observations :
- The ethyl variant (C₁₃H₂₂N₃O) is lighter and less lipophilic than the propan-2-yl analog .
- Backbone Rigidity: Replacing cyclobutane with pyridine (as in [2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol) introduces aromaticity, altering electronic properties and binding affinity .
Physicochemical and Pharmacological Data
Notes:
Biological Activity
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol, commonly referred to as a pyrazole derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural framework that includes an amino group and a pyrazole moiety, which are critical for its interaction with biological macromolecules.
The molecular formula of this compound is , with a molecular weight of 251.37 g/mol. Its structure allows for various chemical interactions, including hydrogen bonding and π-π stacking with aromatic residues in proteins, which are essential for modulating enzyme activities and receptor binding.
The biological activity of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the pyrazole ring enhances its affinity for various receptors and enzymes, potentially leading to pharmacological effects.
Pharmacological Effects
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its interaction with cyclooxygenase (COX) enzymes suggests potential anti-inflammatory properties.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer activity by modulating androgen receptor (AR) pathways. Compounds similar to this pyrazole derivative have been identified as tissue-selective androgen receptor modulators (SARMs), showing promise in treating prostate cancer .
- Neuroprotective Effects : There is emerging evidence that pyrazole derivatives can provide neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Table 1: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Pyrazole A | COX Inhibition | |
| Pyrazole B | AR Modulation | |
| Pyrazole C | Neuroprotection |
Specific Findings
- Inhibition of COX Enzymes : Research highlighted that compounds structurally related to (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response .
- Androgen Receptor Modulation : In vitro studies on similar pyrazole derivatives have shown high affinity for ARs, suggesting potential therapeutic applications in hormone-dependent cancers .
- Neuroprotective Mechanisms : Investigations into the neuroprotective properties of pyrazole compounds revealed their ability to reduce oxidative stress markers in neuronal cell lines, indicating a possible therapeutic role in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol, and what are their respective yields and purity profiles?
Methodological Answer: Synthesis typically involves multi-step strategies:
Pyrazole Core Formation : Reacting hydrazine derivatives with β-keto esters or diketones under acidic conditions to form the 1H-pyrazole ring. For example, phenylhydrazine and triethylamine in ethanol are used to construct substituted pyrazoles .
Cyclobutyl Group Introduction : Cyclobutane derivatives can be synthesized via [2+2] photocycloaddition or ring-closing metathesis. For aminoethyl-cyclobutyl moieties, nucleophilic substitution or reductive amination may be employed .
Final Functionalization : Methanol group introduction via oxidation (e.g., using Jones reagent) or protective group strategies (e.g., Boc-protected amines deprotected with TFA).
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
Q. What preliminary biological screening data exist for this compound?
Methodological Answer: Initial screenings often use:
- Antibacterial Assays : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models via broth microdilution (MIC values typically 25–100 µg/mL) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., P19 carcinoma cells), with IC₅₀ values reported at 1–10 µM .
- Enzyme Inhibition : GSK-3β inhibition assays (IC₅₀ ~400 nM in embryonic stem cells) .
Advanced Research Questions
Q. How can conflicting crystallographic data vs. computational modeling results for the cyclobutyl moiety be resolved?
Methodological Answer:
- X-ray Crystallography : Compare experimental bond lengths/angles (e.g., cyclobutyl C-C: ~1.54 Å) with DFT-optimized structures (B3LYP/6-31G*) . Discrepancies >0.05 Å suggest lattice strain or dynamic effects.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to assess conformational flexibility .
- Synchrotron Refinement : High-resolution data (≤0.8 Å) can resolve electron density ambiguities in strained cyclobutyl systems .
Q. What strategies optimize stereochemical control during aminoethyl-cyclobutyl moiety formation?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric cyclization .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., CAL-B in TBME) achieves >90% ee .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with base-sensitive substrates to invert configurations .
Q. How does the propan-2-yl substituent on the pyrazole ring influence receptor binding affinity in docking studies?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Compare binding poses in GSK-3β (PDB: 1Q3L) with/without the propan-2-yl group. Hydrophobic interactions with Val135 and Ile62 increase ΔG by ~2 kcal/mol .
- MD Simulations (AMBER) : The substituent reduces solvent accessibility (SASA ~120 Ų vs. 150 Ų for H-analogues), enhancing target residence time .
- Free Energy Perturbation (FEP) : Predict ΔΔG of -1.3 kcal/mol for propan-2-yl vs. methyl, aligning with experimental IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
